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Compound of Interest

Compound Name: Paliperidone Impurity |
CAS No.: 2640158-02-5
Cat. No.: B13849602
Get Quote
. J

Technical Guide: NMR Characterization of

Paliperidone Impurities
Focus: Oxidative N-Oxides and Process Intermediates
Executive Summary & Scope

In the development of Paliperidone (9-hydroxyrisperidone), the precise characterization of
impurities is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. While Mass Spectrometry
(LC-MS) provides molecular weight confirmation, it often fails to distinguish regioisomers (e.g.,
N-oxide position) or subtle structural modifications. Nuclear Magnetic Resonance (NMR)
spectroscopy remains the definitive tool for structural certification.

This guide details the structural elucidation of two critical impurities often conflated in
nomenclature:

o The Oxidative Impurity (N-Oxide): Often referred to in stability studies as the primary
degradant (USP Related Compound D). It presents a significant challenge in distinguishing
the site of oxidation (piperidine vs. pyrimidine ring).
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e The Process Impurity (Chloroethyl Intermediate): A key synthetic precursor (USP Related
Compound C), often labeled "Impurity 1" or "Impurity 1" in commercial catalogs.

Structural Context and Nomenclature

Before initiating NMR analysis, it is critical to map the commercial/pharmacopoeial designations
to chemical structures.

Designation Common Name Chemical Identity Criticality

L ] ) Active Pharmaceutical
Paliperidone Parent API 9-hydroxyrisperidone )
Ingredient

Paliperidone cis-N- . —
Major Oxidative

Impurity | / D N-Oxide oxide (Piperidine-N-
) Degradant
oxide)
3-(2-chloroethyl)-9-
Unreacted

Impurity 1/ C Chloroethyl hydroxy-2-methyl...[1]
[2]

Intermediate

Degradation & Synthesis Pathway

The following Graphviz diagram illustrates the origin of these impurities, providing the logic for
the NMR strategy.
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Reaction Context
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(Impurity 1 / USP RC C) -1,2-benzisoxazole

|
I
|
I
Ml Chloroethyl Intermediate
I
| C11H15CIN202
1

Alkylation

(Process Step) Coupling

Paliperidone (API)
C23H27FN403

Oxidation (H202/Stress)
-Oxidation at Piperidine

Paliperidone N-Oxide

(Impurity | / USP RC D)
Oxidative Degradant

Click to download full resolution via product page

Caption: Figure 1. Synthetic origin of the Chloroethyl Impurity (Process) and Oxidative pathway
leading to the N-Oxide Impurity.

Experimental Protocol: NMR Methodology
Sample Preparation

Self-validating protocol for high-resolution acquisition:
e Solvent: DMSO-d6 (99.9% D) is preferred over CDCI3.

o Reasoning: Paliperidone and its polar N-oxide have limited solubility in chloroform. DMSO
ensures sharp lines for the exchangeable hydroxyl proton (OH) and prevents aggregation
broadening.

e Concentration: 10-15 mg in 0.6 mL solvent.

o Temperature: 298 K (25°C).
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Acquisition Parameters (600 MHz equivalent)

e 1H NMR: 30° pulse, 64 scans, D1 = 2.0s.
e 13C NMR: Power-gated decoupling, 1024 scans (critical for quaternary carbons).
e 2D Experiments:
o COSY: To map the spin systems of the ethyl linker and piperidine ring.
o HSQC (Multiplicity Edited): To distinguish CH/CH3 (positive) from CH2 (negative).
o HMBC: Long-range couplings to connect the benzisoxazole tail to the piperidine ring.

Characterization of Impurity 1 (N-Oxide)

The N-Oxide is formed by oxidation of the tertiary nitrogen in the piperidine ring. This induces
specific electronic changes (inductive withdrawal and field effects) observable in NMR.

Diagnostic 1H NMR Shifts

The "fingerprint" of the N-oxide is the desheilding of protons alpha to the oxidized nitrogen.
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Position

Proton Type

Parent Shift
(5 ppm)

N-Oxide
Shift (3
ppm)

A3 (Shift

Difference)

Mechanistic
Insight

H-18/H-22

Piperidine
(Ea)

~2.95

3.40 - 3.60

+0.5-0.6

Strong
deshielding
due to
positive

charge on N.

H-18/H-22

Piperidine
(AX)

~2.05

3.10 - 3.30

+1.1-1.2

Anisotropic
effect of the
N-O bond.

H-16

Ethyl Linker (-

CH2-N)

~2.50

3.25

+0.75

Alpha to N-
oxide;
diagnostic
triplet shift.

OH-9

Hydroxyl

~5.80

~5.80

Unaffected
(confirms
oxidation is
not at the
OH).

Diagnostic 13C NMR Shifts

The N-oxide exerts a beta-shielding (gamma-gauche) effect on the carbons beta to the

nitrogen, while alpha carbons are deshielded.

e Alpha Carbons (Piperidine C2/C6): Shift downfield (+10-15 ppm) due to the electronegative

Oxygen.

o Beta Carbons (Piperidine C3/C5): Shift upfield (-5 to -8 ppm) due to the gamma-effect of the
oxygen lone pairs.

2D NMR Confirmation (HMBC)
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To confirm the oxidation is on the piperidine nitrogen (N-4 of the ring) and not the pyrimidine
nitrogens:

Observe HMBC correlations from the Ethyl Linker protons (H-16).

In the Parent, H-16 correlates to Piperidine C-18/C-22 at ~53 ppm.

In the N-Oxide, H-16 correlates to Piperidine C-18/C-22 at ~65-68 ppm.

Self-Validation: If the shifts of the pyrimidine ring (C-2, C-4, C-9) remain constant, the
pyrimidine core is intact.

Characterization of Impurity 1 (Chloroethyl Process
Intermediate)

This impurity (USP Related Compound C) is the "tail" of the molecule before the benzisoxazole
head is attached.

Key Structural Absence

The most obvious NMR feature is the absence of the entire benzisoxazole spin system:
¢ Missing: Aromatic signals at 7.0-8.0 ppm (3 protons).

o Missing: Piperidine multiplets at 1.8-3.0 ppm.

Diagnostic "Chloroethyl" Signhals

Instead of the piperidine connection, you will observe a terminal alkyl halide pattern.

Position Proton Type Pattern Shift (6 ppm) Insight

Deshielded by

Terminal ) Chlorine (distinct
-CH2-Cl Triplet (J=7Hz) 3.85
Methylene from N-
connection).
Adjacent ] Coupled to the
-CH2- Triplet (J=7Hz) 2.80
Methylene CH2-Cl.
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Workflow Diagram: Identification Logic

Unlnown Impurity Sample AR Full Aromaic Set Present? es Yes (N-O Effect)

No (Standard Shifts)

Click to download full resolution via product page

Caption: Figure 2. Logical decision tree for distinguishing Paliperidone N-Oxide from Process
Intermediates using 1H NMR.

Conclusion and Regulatory Implications

Characterizing "Impurity 1" requires precise context. If the impurity is the N-Oxide (USP RC D),
the presence of signals at 6 3.2-3.6 ppm (alpha to N-O) and the retention of the aromatic
region are definitive. If the impurity is the Chloroethyl Intermediate (USP RC C), the loss of
aromatic signals and the appearance of a triplet at 6 3.85 ppm (CH2-CI) are the confirmation
criteria.

For regulatory filings (IND/NDA), 2D NMR (HSQC/HMBC) data must be overlaid with the
parent compound to demonstrate the structural integrity of the non-modified regions, ensuring
the "Impurity 1" designation is chemically validated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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